molecular formula C19H21N3S B2853664 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 124953-71-5

4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2853664
CAS No.: 124953-71-5
M. Wt: 323.46
InChI Key: CTFMUFVCYIHERI-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a benzyl group at position 4, a 4-tert-butylphenyl substituent at position 5, and a thiol (-SH) group at position 2. The tert-butyl group is electron-donating and sterically bulky, influencing the compound’s lipophilicity, solubility, and biological interactions. This scaffold is commonly synthesized via cyclization or Schiff base reactions, as seen in related triazole derivatives . Its structural flexibility allows for diverse applications, including antioxidant, antimicrobial, and enzyme inhibition activities, depending on substituent modifications.

Properties

IUPAC Name

4-benzyl-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-19(2,3)16-11-9-15(10-12-16)17-20-21-18(23)22(17)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMUFVCYIHERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 4-tert-butylbenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzyl and tert-butylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole ring system is well-known for its biological activity. Compounds containing this structure, including 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, have shown promising results in antimicrobial applications. Studies indicate that derivatives of triazoles exhibit potent antibacterial and antifungal properties due to their ability to disrupt microbial cell functions. For instance, triazole derivatives have been reported to act against various pathogens, including multidrug-resistant strains .

Anticancer Properties

Research has identified triazole derivatives as potential anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .

Antiviral Activity

Triazole compounds are also being explored for their antiviral properties. They interact with viral enzymes or host cell receptors, potentially blocking viral replication. This application is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .

Fungicides

The compound's thiol group enhances its efficacy as a fungicide. Triazole-based fungicides are widely used in agriculture to combat fungal diseases in crops. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby limiting fungal growth and spread .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can modulate plant hormone levels and enhance stress resistance, leading to improved crop yields under adverse conditions .

OLED Technology

The compound has been investigated for its role in organic light-emitting diodes (OLEDs). Specifically, it serves as an electron transport layer material due to its favorable electronic properties. The high triplet energy level of 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol helps confine excitons within the emissive layer, enhancing device performance in blue phosphorescent OLEDs .

Corrosion Inhibitors

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps prevent corrosion in harsh environments .

Data Tables

Application AreaSpecific UseMechanism/Effect
PharmaceuticalsAntimicrobial agentsDisrupts microbial cell functions
Anticancer agentsInhibits cell proliferation
Antiviral agentsBlocks viral replication
AgricultureFungicidesInhibits ergosterol synthesis
Plant growth regulatorsModulates plant hormones
Material ScienceOLED technologyServes as electron transport layer
Corrosion inhibitorsForms protective films

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives significantly reduced the viability of multidrug-resistant E. coli strains when applied at specific concentrations, showcasing their potential as effective antimicrobial agents.
  • Fungicidal Activity : Field trials with triazole-based fungicides indicated a marked reduction in fungal infections in crops treated with these compounds compared to untreated controls.
  • OLED Performance : Research on OLED devices incorporating 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol showed improved efficiency and brightness compared to devices using traditional materials.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The benzyl and tert-butylphenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. 4-Benzyl-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol ()

  • Structure : Replaces the 4-tert-butylphenyl group with a 2-fluorophenyl moiety.
  • Properties: Molecular Weight: 285.3 g/mol; XLogP3: 3.2 (similar lipophilicity to the target compound).
  • Applications : Fluorinated analogs often exhibit enhanced antimicrobial activity due to improved membrane penetration .

b. 5-[(4-tert-Butylphenoxy)Methyl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol ()

  • Structure: Incorporates a phenoxy methyl linker between the tert-butyl group and triazole.
  • Properties :
    • The ether linkage increases polarity (lower logP) compared to the direct aryl substitution in the target compound.
    • Enhanced solubility may improve bioavailability in aqueous environments.
Alkyl vs. Aryl Substituents

4-Allyl-5-(4-tert-Butylphenyl)-4H-1,2,4-Triazole-3-Thiol ()

  • Structure : Replaces benzyl with an allyl group.
  • Properties :
    • Allyl’s lower steric bulk and higher reactivity may facilitate nucleophilic interactions.
    • Reduced aromaticity could diminish π-π stacking in biological targets compared to the benzyl analog.
Schiff Base Derivatives

5-(4-tert-Butylphenyl)-4-[(4-Methylbenzylidene)Amino]-4H-1,2,4-Triazole-3-Thiol ()

  • Structure : Features a Schiff base (azomethine) group at position 4.
  • Quantum calculations suggest Schiff bases may exhibit stronger radical scavenging due to resonance stabilization of intermediates .
Electron-Donating vs. Electron-Withdrawing Groups

4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol ()

  • Structure : Substitutes tert-butyl with a nitro group.
  • Properties :
    • The nitro group’s electron-withdrawing nature reduces antioxidant efficacy (DPPH assay IC50 ~20–30 μg/mL) compared to electron-donating tert-butyl derivatives .
    • Higher polarity (PSA = 108 Ų) may limit membrane permeability.

Physicochemical and Computational Insights

  • Lipophilicity : The target compound’s XLogP3 (3.2) is higher than Schiff base derivatives (e.g., 2.8–3.0 for fluorinated analogs), favoring passive diffusion across lipid membranes .
  • Hydrogen Bonding: The thiol group (H-bond donor) and triazole nitrogen (H-bond acceptor) enable interactions with biological targets like α-synuclein or bacterial enzymes .
  • Molecular Dynamics : tert-butyl’s bulkiness may hinder binding to shallow enzymatic pockets compared to smaller substituents (e.g., methyl or allyl) .

Biological Activity

4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 124953-71-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various research findings and data.

  • Molecular Formula : C19_{19}H21_{21}N3_{3}S
  • Molecular Weight : 323.46 g/mol
  • CAS Number : 124953-71-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with a triazole moiety exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of triazole derivatives on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, compounds similar to 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant cytotoxicity. The most active derivatives were noted to inhibit cell proliferation effectively in 3D cultures, indicating their potential as antitumor agents .

CompoundCell LineIC50_{50} (µM)
Compound AIGR395.2
Compound BMDA-MB-2317.8
4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiolIGR39TBD

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial activity. The compound has shown promising results against various bacterial strains.

Study Findings

In vitro studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative with structural similarities to 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol showed effective inhibition of E. coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
Staphylococcus aureus16
Candida albicans64

Antioxidant Activity

The antioxidant activity of triazole compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress.

Research Insights

Studies utilizing DPPH and ABTS assays have revealed that certain triazole derivatives exhibit strong antioxidant capabilities. For example, compounds structurally related to the target compound have shown IC50_{50} values comparable to standard antioxidants like ascorbic acid .

CompoundDPPH IC50_{50} (µM)ABTS IC50_{50} (µM)
Compound A12.510.0
Compound B15.012.0
4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiolTBDTBD

Q & A

Q. What are the optimized synthetic routes for 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted aldehydes with amino-triazole precursors under acidic or basic conditions. For example:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives.
  • Step 2 : Functionalization via benzylation or aryl substitution (e.g., 4-tert-butylphenyl group introduction).
  • Key Variables : Solvent polarity (ethanol/methanol), temperature (60–80°C), and catalyst choice (e.g., acetic acid for acid-catalyzed reactions).
  • Yield Optimization : Recrystallization or column chromatography improves purity (≥90% yield achievable under reflux in ethanol) .

Q. How is structural characterization performed for triazole derivatives like this compound?

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, torsion angles between benzyl and tert-butylphenyl groups). Data deposited in CCDC (e.g., CCDC-1441403 for related triazoles) .
  • Spectroscopy :
    • FT-IR : Confirms S-H (2550–2650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
    • NMR : ¹H NMR distinguishes benzyl protons (δ 4.5–5.0 ppm) and tert-butyl protons (δ 1.3–1.4 ppm) .

Q. What are the stability considerations for this compound during storage?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiol group.
  • Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles.
  • Moisture : Hygroscopic; use desiccants in storage containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Substituent Effects :
    • Benzyl Group : Enhances lipophilicity, improving membrane permeability.
    • 4-tert-Butylphenyl : Increases steric bulk, potentially reducing off-target interactions.
  • Biological Testing : Antimicrobial assays (e.g., MIC against S. aureus) show that electron-withdrawing substituents (e.g., Cl) on the aryl ring enhance activity .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

  • DFT Calculations : Predict molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions (e.g., sulfur atom as a reactive site).
  • Docking Studies : Triazole-thiol moiety interacts with enzyme active sites (e.g., fungal CYP51 via hydrogen bonding to heme iron) .

Q. How can contradictory biological activity data be resolved in triazole derivatives?

  • Case Study : Discrepancies in antifungal activity may arise from:
    • Assay Variability : Broth microdilution vs. agar diffusion methods.
    • Protonation States : Thiol (-SH) vs. thione (-S-) tautomers under different pH conditions.
  • Resolution : Use standardized CLSI protocols and validate tautomer dominance via pH-controlled UV-Vis spectroscopy .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)
Ethanol80AcOH9299
Methanol60NaOH8595
DMF100None7088
Source: Adapted from

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Å/°)
Triazole Ring Planarity (RMSD)0.015 Å
C-S Bond Length1.68 Å
Dihedral Angle (Benzyl-Aryl)45.2°
Source:

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